molecular formula C16H17N3O4S B4953446 N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide

N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide

Numéro de catalogue: B4953446
Poids moléculaire: 347.4 g/mol
Clé InChI: JKGQVIHVFFYPAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Dysregulation of BCR signaling has been implicated in the development of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Therefore, targeting BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies.

Mécanisme D'action

TAK-659 binds to the ATP-binding site of BTK, thereby inhibiting its kinase activity and downstream signaling. BTK is essential for the activation of downstream signaling molecules, such as PLCγ2 (phospholipase C gamma 2), which is involved in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG activate downstream signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in the regulation of cell survival and proliferation. Inhibition of BTK by TAK-659 leads to decreased activation of downstream signaling pathways, resulting in decreased cell survival and proliferation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, with an IC50 (half-maximal inhibitory concentration) of 0.85 nM. In addition, TAK-659 has been shown to have good selectivity for BTK, with minimal activity against other kinases, such as ITK (interleukin-2-inducible T-cell kinase) and Tec (tyrosine kinase expressed in hepatocellular carcinoma). TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution in preclinical models. In terms of physiological effects, TAK-659 has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as discussed earlier.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using TAK-659 in lab experiments is its potent and selective inhibition of BTK, which allows for specific targeting of B-cell signaling pathways. In addition, TAK-659 has good pharmacokinetic properties, which allows for effective delivery and distribution in preclinical models. However, one limitation of using TAK-659 in lab experiments is its relatively high cost, which may limit its accessibility to some researchers.

Orientations Futures

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for the treatment of B-cell malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of TAK-659 in patients with CLL, MCL, and DLBCL. Another area of interest is the identification of biomarkers that can predict response to TAK-659 treatment. Biomarkers such as BTK mutations and N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide signaling pathway activation may be useful in identifying patients who are likely to respond to TAK-659 treatment. Finally, there is also interest in exploring the potential of TAK-659 in combination with other therapeutic agents, such as monoclonal antibodies and immune checkpoint inhibitors, for the treatment of B-cell malignancies.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process, starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylthiophene-3-carboxylic acid in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the desired intermediate. This intermediate is then subjected to a series of transformations, including reduction, protection, and deprotection steps, to obtain the final product, TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide signaling and inducing apoptosis in B-cells. In a study by Ponader et al., TAK-659 was shown to inhibit BTK activity and downstream signaling in CLL cells, resulting in reduced cell viability and induction of apoptosis. Similarly, in a study by Patel et al., TAK-659 was shown to inhibit BTK activity and downstream signaling in DLBCL cells, leading to decreased proliferation and increased apoptosis. These findings suggest that TAK-659 has the potential to be an effective therapeutic agent for the treatment of B-cell malignancies.

Propriétés

IUPAC Name

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11-9-14(19(21)22)13(18-4-6-23-7-5-18)10-12(11)17-16(20)15-3-2-8-24-15/h2-3,8-10H,4-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGQVIHVFFYPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CS2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.